tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride
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Overview
Description
tert-ButylN-[1-(aminomethyl)-2-oxabicyclo[222]octan-4-yl]carbamatehydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the aminomethyl group and the tert-butyl carbamate moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
tert-ButylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors that play key roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride include:
- tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
- tert-Butyl (1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Uniqueness
What sets this compound apart from similar compounds is its specific bicyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable for research applications where such properties are desired.
Properties
Molecular Formula |
C13H25ClN2O3 |
---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12;/h4-9,14H2,1-3H3,(H,15,16);1H |
InChI Key |
GMUMNHAGAVPBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CN.Cl |
Origin of Product |
United States |
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